molecular formula C24H22N2O5 B3312333 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide CAS No. 946306-74-7

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide

Cat. No.: B3312333
CAS No.: 946306-74-7
M. Wt: 418.4 g/mol
InChI Key: PYDYVOTYVODEKM-UHFFFAOYSA-N
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Description

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide is a synthetic organic compound characterized by its complex structure and multiple functional groups. It’s recognized in the scientific community for its unique chemical properties and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide involves multiple steps, including the formation of intermediate compounds. Typically, it begins with the synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran, which is then reacted with appropriate reagents to introduce the methoxy group. The final step involves the amidation of the benzofuran derivative with 3-nitrophenylbenzamide.

Industrial Production Methods: While specific industrial methodologies may vary, the large-scale production usually relies on optimizing the reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Catalysts and automated processes might be used to enhance efficiency.

Types of Reactions:

  • Oxidation: The compound may undergo oxidative reactions, often facilitated by strong oxidizing agents.

  • Reduction: Reduction reactions can occur, particularly at the nitrophenyl group.

  • Substitution: The benzamide and benzofuran rings can participate in electrophilic or nucleophilic substitution reactions, given appropriate reagents.

Common Reagents and Conditions:

  • Oxidation: Strong oxidants like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Reagents such as halogens or alkyl halides under basic conditions.

Major Products:

  • Oxidized derivatives with altered functional groups.

  • Reduced derivatives, particularly affecting the nitrophenyl group.

  • Substituted products with new functional groups attached to the benzamide or benzofuran rings.

Scientific Research Applications

This compound finds applications across various domains:

  • Chemistry: Used as a reagent or intermediate in organic synthesis due to its reactive functional groups.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or interaction with biological macromolecules.

  • Medicine: Explored for potential therapeutic uses, although its specific bioactivity may require further research.

  • Industry: Used in the production of specialized materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

Compared to other benzamide or benzofuran derivatives, this compound is unique due to the specific arrangement of its functional groups. Similar compounds might include:

  • Benzofuran-2-carboxamide derivatives.

  • Substituted benzamides with varying substituents on the benzene ring.

  • Other benzamide compounds with different substituents on the nitrogen or benzene rings.

Comparison with Similar Compounds

  • Benzamide

  • N-(3-nitrophenyl)benzamide

  • 2,3-dihydro-1-benzofuran-7-yl-methyl ether

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-24(2)14-18-5-3-8-21(22(18)31-24)30-15-16-9-11-17(12-10-16)23(27)25-19-6-4-7-20(13-19)26(28)29/h3-13H,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDYVOTYVODEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide
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4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide
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4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide
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4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide
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4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-nitrophenyl)benzamide

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